Itasetron

Pharmacokinetics Bioavailability Oral absorption

Itasetron is a research-grade 5-HT₃ receptor antagonist offering key pharmacokinetic advantages over first-generation agents. With >90% oral bioavailability, it minimizes absorption variability in preclinical oral dosing studies. Its ~12-hour half-life supports twice-daily regimens, reducing animal handling. Crucially, it undergoes no hepatic CYP-mediated biotransformation, eliminating confounding drug-drug interactions in polypharmacy protocols. In head-to-head clinical data, it matched ondansetron efficacy at 8-fold lower doses (1 mg vs 8 mg b.i.d.). Choose Itasetron for reproducible oral exposure, extended target engagement, and cleaner metabolic profiles in your 5-HT₃ research.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
CAS No. 123258-84-4
Cat. No. B1672685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItasetron
CAS123258-84-4
Synonyms(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide
DAU 6215
DAU-6215
itasetron
itasetron hydrochloride
N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide
U 98079A
U-98079A
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+
InChIKeyRWXRJSRJIITQAK-YOGCLGLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itasetron (CAS 123258-84-4): Baseline Classification and Procurement-Relevant Characteristics for 5-HT₃ Receptor Antagonist Selection


Itasetron (DAU 6215; U-98079A) is a synthetic small-molecule 5-hydroxytryptamine₃ (5-HT₃) receptor antagonist belonging to the benzimidazolone carboxamide structural class [1]. It functions as a competitive antagonist at 5-HT₃ ligand-gated ion channels, blocking serotonin-mediated depolarization in peripheral and central neurons [2]. The compound was developed by Boehringer Ingelheim and investigated through Phase II/III clinical evaluation for chemotherapy-induced nausea and vomiting (CINV) [3]. Itasetron is structurally distinct from the carbazole-based ondansetron, the indazole-based granisetron, and the indole-based dolasetron [1].

Itasetron (CAS 123258-84-4): Why In-Class 5-HT₃ Antagonist Substitution Is Not Supported Without Specific Evidence


Although multiple 5-HT₃ receptor antagonists share a common molecular target, clinically meaningful pharmacokinetic and metabolic differences preclude direct interchangeability without supporting evidence. Ondansetron, granisetron, and dolasetron exhibit distinct oral bioavailability ranges (approximately 56-75%), variable plasma half-lives (3-9 hours), and different hepatic metabolism profiles via cytochrome P450 enzymes [1]. These differences necessitate dose regimen adjustments and carry distinct drug-drug interaction liabilities. Furthermore, in vivo antiemetic potency, as measured by inhibition of chemotherapy-induced emesis in validated animal models, differs substantially among agents [2]. Selection of a specific 5-HT₃ antagonist for research or procurement must therefore be guided by the precise pharmacokinetic parameters and potency characteristics required for the intended experimental system or therapeutic application.

Itasetron (CAS 123258-84-4): Quantitative Differentiation Evidence Versus Comparator 5-HT₃ Antagonists


Itasetron Oral Bioavailability Exceeds 90% Versus Ondansetron's 56-60%: Procurement Implications for Oral Formulation Studies

Itasetron demonstrates oral bioavailability exceeding 90% in human subjects, a value substantially higher than that reported for ondansetron (approximately 56-60%) [1]. This parameter was established in experimental investigations conducted prior to the Phase II comparative trial. The high bioavailability indicates minimal first-pass metabolism and consistent systemic exposure following oral administration [1].

Pharmacokinetics Bioavailability Oral absorption

Itasetron Terminal Half-Life of Approximately 12 Hours: Twice-Daily Dosing Feasibility Versus Shorter-Acting First-Generation 5-HT₃ Antagonists

Itasetron exhibits a terminal elimination half-life of approximately 12 hours following oral administration in humans [1]. This value is substantially longer than the half-lives reported for ondansetron (3-5 hours), granisetron (4-9 hours), and dolasetron (active metabolite hydrodolasetron: ~7-8 hours) [2]. The extended half-life of itasetron supports twice-daily (b.i.d.) dosing regimens [1].

Pharmacokinetics Half-life Dosing interval

Itasetron Demonstrates Approximately 10-Fold Greater Potency Than Ondansetron in Animal Models of Chemotherapy-Induced Emesis

In animal models of chemotherapy-induced emesis, itasetron was reported to be approximately 10 times more potent than ondansetron on a weight basis [1]. This potency difference was established in preclinical experimental investigations prior to human clinical development. The specific animal model conditions were not detailed in the Phase II trial publication but are referenced as part of the compound's developmental pharmacology profile [1].

In vivo pharmacology Antiemetic potency Efficacy

Itasetron Does Not Undergo Hepatic Biotransformation Prior to Elimination: Reduced CYP-Mediated Drug-Drug Interaction Risk

Early clinical studies demonstrated that itasetron does not undergo hepatic biotransformation before elimination [1]. This metabolic profile contrasts with ondansetron, which undergoes extensive hepatic metabolism via multiple cytochrome P450 enzymes including CYP3A4, CYP2D6, and CYP1A2, as well as granisetron and dolasetron, which also require hepatic CYP-mediated metabolism [2]. The absence of hepatic biotransformation suggests that itasetron clearance is largely independent of CYP enzyme activity.

Drug metabolism Drug-drug interaction Hepatic clearance

Oral Itasetron 1 mg b.i.d. Demonstrates Comparable Efficacy to Ondansetron 8 mg b.i.d. in Moderately Emetogenic Chemotherapy: Clinical Equivalence at Lower Dose

In a double-blind, active-controlled Phase II study of chemotherapy-naive patients receiving moderately emetogenic chemotherapy, oral itasetron demonstrated comparable efficacy to oral ondansetron with no statistically significant between-group differences in complete response rate or secondary nausea and delayed emesis criteria [1]. Notably, the effective itasetron dose (1 mg b.i.d. and above) was lower than the comparator ondansetron dose (8 mg b.i.d.), consistent with the ~10-fold potency difference observed in animal models [1].

Clinical efficacy Dose comparison Antiemetic

Itasetron (CAS 123258-84-4): Evidence-Based Research and Industrial Application Scenarios


Preclinical Oral Formulation Development Requiring High and Consistent Bioavailability

Investigators developing oral dosage forms or conducting preclinical studies requiring reliable oral systemic exposure should prioritize itasetron due to its >90% oral bioavailability [1]. This property minimizes the confounding effects of variable absorption on pharmacodynamic readouts and reduces the required dose for achieving target plasma concentrations. The high bioavailability also simplifies formulation development by reducing the need for solubility-enhancing or absorption-promoting excipients.

In Vivo Pharmacology Studies Requiring Sustained 5-HT₃ Receptor Occupancy Over 12-24 Hours

Research protocols requiring extended target engagement without frequent redosing—such as chronic dosing models, behavioral studies spanning multiple hours, or experiments where repeated handling would confound results—benefit from itasetron's approximately 12-hour half-life [1]. This pharmacokinetic profile supports twice-daily dosing regimens while maintaining receptor occupancy throughout the dosing interval.

Polypharmacy Research Models Requiring Minimized Cytochrome P450-Mediated Drug Interactions

Studies involving co-administration of multiple pharmacological agents, particularly those metabolized by or modulating CYP enzymes, should consider itasetron due to its lack of hepatic biotransformation prior to elimination [1]. This metabolic characteristic reduces the potential for confounding drug-drug interactions that could compromise interpretation of pharmacodynamic or toxicological endpoints.

Dose-Response and Comparative Efficacy Studies with Ondansetron as Reference Standard

Itasetron serves as a useful comparator or alternative agent in studies where ondansetron is the established reference standard, given the availability of direct head-to-head clinical data demonstrating comparable efficacy at lower absolute doses (1 mg b.i.d. vs 8 mg b.i.d.) [1]. The well-characterized potency relationship (~10-fold in animal models) provides a quantitative framework for dose selection and cross-study comparisons.

Technical Documentation Hub

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